![molecular formula C17H18N2O7 B2363896 3-((1-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034463-69-7](/img/structure/B2363896.png)
3-((1-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
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Overview
Description
The compound contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, a propanoyl group, an azetidin-3-yl group, a methyl group, and an oxazolidine-2,4-dione group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings including a benzodioxole ring and an oxazolidine ring . The exact structure would depend on the specific arrangement and connectivity of these groups.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the propanoyl group could participate in acylation reactions, and the oxazolidine ring could undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its polarity, solubility, stability, and reactivity .Scientific Research Applications
Organic Synthesis
The benzo[d][1,3]dioxol moiety is a significant component in organic synthesis due to its presence in many natural products and synthetic compounds. It is often used to synthesize novel organoselenium compounds, which have applications in creating new molecules with potential biological activity .
Anticancer Research
Compounds with the benzo[d][1,3]dioxol structure have been studied for their anticancer properties. Novel organoselenium compounds incorporating this subunit have shown potential as antitumor agents, with some inducing apoptotic cell death in cancer cells . Additionally, indole derivatives with benzo[d][1,3]dioxol moieties have been designed and evaluated for their anticancer activity against various cancer cell lines .
Antioxidant Development
The antioxidant properties of organoselenium compounds are well-documented. The benzo[d][1,3]dioxol subunit can contribute to the antioxidant capacity of these molecules, which may be leveraged to develop new antioxidants .
Anti-Infective Agents
Research has indicated that organoselenium compounds with benzo[d][1,3]dioxol structures can act as anti-infective agents. This application is crucial in the development of new medications to combat infectious diseases .
Biochemistry and Catalysis
In biochemistry, the benzo[d][1,3]dioxol moiety is part of compounds that serve as catalysts in various biochemical reactions. These compounds can modulate enzymatic activity and are valuable in studying biochemical pathways .
Ligand Chemistry
The structural motif of benzo[d][1,3]dioxol is important in ligand chemistry. It can be used to synthesize ligands for metal complexes, which are useful in various chemical reactions and processes .
Semiconducting Materials
Organoselenium compounds with benzo[d][1,3]dioxol units have applications in the field of semiconducting materials. These materials are essential for the development of electronic devices .
Pharmacological Applications
The benzo[d][1,3]dioxol structure is present in compounds with significant pharmacological applications, such as COX-2 inhibitors and antimicrobial agents. This highlights the potential for the compound to be used in the development of new drugs .
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its potential applications. This could include studies to determine its biological activity, stability under various conditions, and potential uses in fields such as medicinal chemistry .
properties
IUPAC Name |
3-[[1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O7/c1-10(26-12-2-3-13-14(4-12)25-9-24-13)16(21)18-5-11(6-18)7-19-15(20)8-23-17(19)22/h2-4,10-11H,5-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZAKKSDBQSSHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)CN2C(=O)COC2=O)OC3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione |
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